molecular formula C12H21NO5 B13898520 Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate

Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate

Cat. No.: B13898520
M. Wt: 259.30 g/mol
InChI Key: JEXXJKMGLXWXTC-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate is a chemical compound with the molecular formula C13H23NO5. It is a derivative of tetrahydropyran and is often used as an intermediate in organic synthesis. This compound is known for its stability and versatility in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the use of potassium tert-butoxide in tetrahydrofuran (THF) as a solvent. The reaction is carried out under nitrogen atmosphere at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during chemical reactions, allowing for selective deprotection and functionalization of the molecule. This enables the compound to participate in various synthetic transformations, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • Tert-butyl 3-methoxypyrrolidine-1-carboxylate
  • Methyl 3-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylate

Uniqueness

This compound stands out due to its unique tetrahydropyran ring structure, which provides additional stability and reactivity compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-12(9(14)16-4)6-5-7-17-8-12/h5-8H2,1-4H3,(H,13,15)

InChI Key

JEXXJKMGLXWXTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCOC1)C(=O)OC

Origin of Product

United States

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